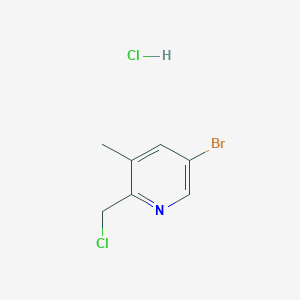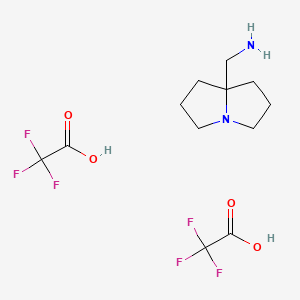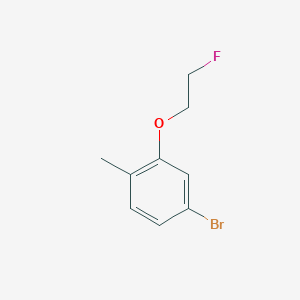
4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It might also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques to determine the compound’s structure, such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This would detail how the compound reacts with other substances. It could include information on the compound’s reactivity, what types of reactions it undergoes, and the products of those reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, and stability).Scientific Research Applications
Application in Lithium-Ion Batteries
4-bromo-2-fluoromethoxybenzene (BFMB), a compound similar to 4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene, has been researched as a bi-functional electrolyte additive for lithium-ion batteries. Studies reveal that BFMB can electrochemically polymerize to form a protective film on the battery, providing overcharge protection and improving fire retardancy, without affecting the battery's normal cycle performance (Zhang Qian-y, 2014).
Thermochemistry Studies
Research on various bromo- and iodo-substituted methylbenzenes, including 4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene, has involved experimental studies of vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the thermochemical properties of such compounds, contributing to the field of physical chemistry (S. Verevkin et al., 2015).
Synthesis and Conversion Studies
In the realm of organic synthesis, the compound has been utilized in various studies. For instance, research on regioselective bromination and conversion into sulfur-functionalized benzoquinones involves similar bromomethylbenzene compounds (R. Aitken et al., 2016). Another study focused on the one-step preparation of fluorine-18 labelled synthons using derivatives of bromobenzene for nucleophilic reagents in radiochemistry (R. Gail, H. Coenen, 1994).
Analysis of Binary Liquid Mixtures
Research on the thermo physical properties of binary liquid mixtures, such as 1, 4-dioxane with Bromobenzene, has been conducted to understand the interactions and behaviors in such mixtures. This research contributes to the broader understanding of solution chemistry and molecular interactions (R. Ramesh et al., 2015).
Antioxidant Interaction Studies
The compound's derivatives have also been investigated for their antioxidant activities. For example, a study on 4-bromo-1-isothiocyanato-2-methylbenzene explored its potential as an antioxidant, which is significant in the context of cancer treatment due to the role of reactive oxygen species (Kikoleho Richa et al., 2020).
Applications in Polymer Solar Cells
In the field of renewable energy, studies have been conducted on the use of brominated benzene compounds in polymer solar cells. The addition of these compounds has been shown to improve the electron transfer process, enhancing the efficiency of solar cells (G. Fu et al., 2015).
Safety And Hazards
This would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include information on safe handling and disposal of the compound.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further study is needed.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
4-bromo-2-(2-fluoroethoxy)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7-2-3-8(10)6-9(7)12-5-4-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTSMUBQCTVKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




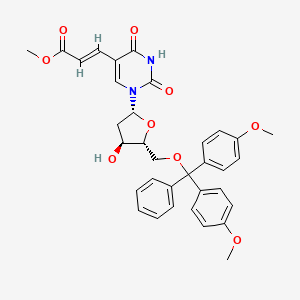
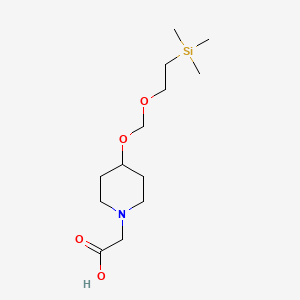
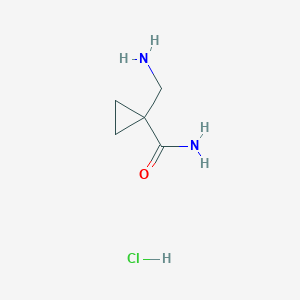
![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
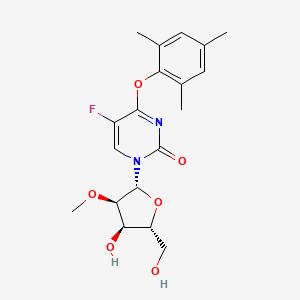
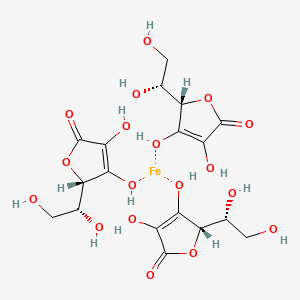
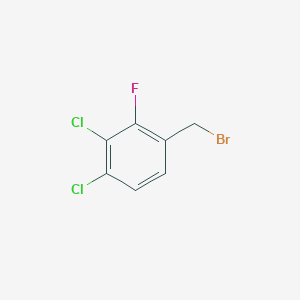
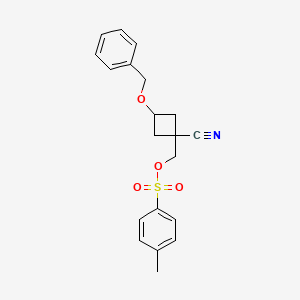
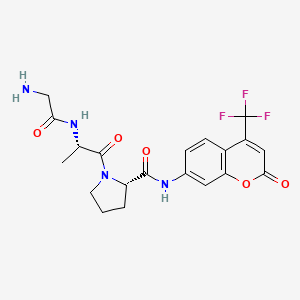
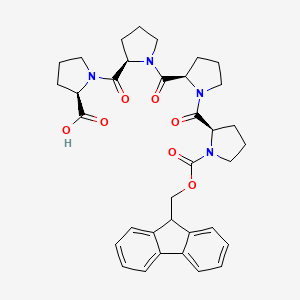
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)
